molecular formula C14H13N3O4 B1655078 2,4-Dinitro-n-(1-phenylethyl)aniline CAS No. 31493-50-2

2,4-Dinitro-n-(1-phenylethyl)aniline

Cat. No.: B1655078
CAS No.: 31493-50-2
M. Wt: 287.27 g/mol
InChI Key: WDPJOUSERAPPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitro-N-(1-phenylethyl)aniline (CAS 31493-50-2) is a chiral organic compound with a molecular formula of C14H13N3O4 and a molecular weight of 287.27 g/mol . It is a secondary amine belonging to the dinitroaniline class, characterized by a 2,4-dinitrophenyl group bonded to the nitrogen of a 1-phenylethylamine group . The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly decreases the basicity of the amino group and deactivates the ring towards electrophilic substitution, while making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions . This electronic feature is central to its reactivity. A key structural feature is the chiral center at the benzylic carbon of the phenylethyl group, which makes this compound of significant interest for applications in chiral analysis and separation science. It has been investigated for its potential use as a chiral solvating agent in Nuclear Magnetic Resonance (NMR) spectroscopy to determine the enantiomeric purity of other compounds . Furthermore, the dinitroaniline scaffold is the basis for major classes of pre-emergence herbicides and has gained considerable attention in medicinal chemistry as an antiprotozoal lead compound . Research indicates that dinitroanilines exhibit selective activity against the tubulin of protozoan parasites, such as Trypanosoma brucei and Leishmania species, by inhibiting microtubule formation, which is a promising mode of action for developing new antiparasitic agents . The compound is also relevant in materials science, where the dinitroaniline framework is explored for its potential in nonlinear optics (NLO) due to its electron-acceptor properties . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. GHS hazard pictograms indicate it is Corrosive and an Irritant .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31493-50-2

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2,4-dinitro-N-(1-phenylethyl)aniline

InChI

InChI=1S/C14H13N3O4/c1-10(11-5-3-2-4-6-11)15-13-8-7-12(16(18)19)9-14(13)17(20)21/h2-10,15H,1H3

InChI Key

WDPJOUSERAPPNV-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies for N 1 Phenylethyl 2,4 Dinitroaniline and Analogues

Nucleophilic Aromatic Substitution (SNAr) on Activated Nitroaromatics

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This process is particularly effective when the aromatic ring is activated by strong electron-withdrawing groups, such as nitro groups. wikipedia.orgpressbooks.pub The SNAr mechanism is distinct from SN1 and SN2 reactions, as it occurs at an sp2-hybridized carbon and involves a two-step addition-elimination process. wikipedia.orgpressbooks.pub The reaction is initiated by the nucleophilic attack on the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The presence of electron-withdrawing groups is crucial for stabilizing this intermediate. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. pressbooks.pub

A classic and widely used method for the synthesis of N-substituted-2,4-dinitroanilines involves the reaction of 2,4-dinitrochlorobenzene with a primary amine. This reaction is a prime example of SNAr. The amine acts as the nucleophile, attacking the carbon atom attached to the chlorine. The kinetics of the reaction between 2,4-dinitrochlorobenzene and various anilines have been studied, revealing that in some cases, the reaction can be third-order with respect to the amine, suggesting that amine aggregates may act as the nucleophile. researchgate.net

One of the historical applications of this type of reaction was developed by Frederick Sanger for the identification of the N-terminal amino acid in proteins, using 2,4-dinitrofluorobenzene (Sanger's reagent). pressbooks.pubmasterorganicchemistry.com

The reactivity of the aromatic ring in SNAr reactions is profoundly influenced by the electronic effects of its substituents. Nitro groups are potent electron-withdrawing groups, acting through both inductive and resonance effects. libretexts.org

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. libretexts.org

Resonance Effect: The nitro group can delocalize the negative charge of the Meisenheimer intermediate through resonance, which is particularly effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. masterorganicchemistry.com This delocalization significantly stabilizes the intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.

The stabilizing effect of the nitro groups is most pronounced when they are at the ortho and para positions relative to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the nitro group. pressbooks.pub

N-Arylation Strategies for Substituted Anilines

N-arylation reactions are crucial for the formation of C-N bonds, leading to the synthesis of N-aryl anilines. While SNAr is a common method, other strategies have been developed, often employing transition metal catalysts. beilstein-journals.org These catalytic approaches can offer milder reaction conditions and broader substrate scope.

In recent years, "green chemistry" principles have driven the development of more environmentally benign synthetic methods. Deep eutectic solvents (DESs) have emerged as promising alternative reaction media. researchgate.net DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. nih.gov They are often biodegradable, have low volatility, and can be derived from renewable resources. researchgate.net

Several studies have demonstrated the use of DESs in transition-metal-catalyzed N-arylation reactions. nih.govmdpi.com For instance, copper-catalyzed C-N coupling reactions have been successfully performed in deep eutectic solvents. nih.govdntb.gov.ua These systems can sometimes allow for the catalyst, base, and DES to be recycled and reused multiple times, increasing the sustainability of the process. researchgate.netnih.gov The high conductivity of some eutectic mixtures can facilitate electron transfer and enhance the interactions between reactants and the catalyst, leading to higher reaction rates. mdpi.com

Specific Synthesis of N-(1-Phenylethyl)-2,4-Dinitroaniline

The synthesis of N-(1-phenylethyl)-2,4-dinitroaniline can be achieved through the reaction of 2,4-dinitrochlorobenzene or 2,4-dinitrofluorobenzene with 1-phenylethylamine (B125046). This reaction follows the SNAr mechanism, where the amino group of 1-phenylethylamine acts as the nucleophile, displacing the halide on the dinitrophenyl ring.

A related synthesis of an analogue, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline, was carried out by reacting 2,4-dinitrofluorobenzene with 3,4-dimethoxyphenethylamine (B193588) in the presence of sodium bicarbonate in N,N-dimethylacetamide (DMAC) at room temperature. nih.gov The product was precipitated by pouring the reaction mixture into a saturated sodium chloride solution. nih.gov This procedure illustrates a practical application of the SNAr reaction for the synthesis of a specific N-substituted dinitroaniline.

Table 1: Key Reactants in the Synthesis of N-(1-Phenylethyl)-2,4-Dinitroaniline and Analogues

Compound NameRole in Synthesis
2,4-DinitrochlorobenzeneElectrophilic aromatic substrate
2,4-DinitrofluorobenzeneElectrophilic aromatic substrate
1-PhenylethylamineNucleophile
3,4-DimethoxyphenethylamineNucleophile for analogue synthesis nih.gov
Sodium BicarbonateBase nih.gov
N,N-Dimethylacetamide (DMAC)Solvent nih.gov

Table 2: Synthetic Methodologies and Key Features

Synthetic MethodologyKey Features
Nucleophilic Aromatic Substitution (SNAr)Two-step addition-elimination mechanism; formation of a Meisenheimer intermediate; activated by electron-withdrawing groups. wikipedia.orgpressbooks.pub
Catalytic N-Arylation in Deep Eutectic SolventsUse of environmentally benign solvents; potential for catalyst and solvent recycling; can involve transition metal catalysts like copper or palladium. researchgate.netnih.govdntb.gov.ua

Precursor Selection and Reaction Pathway Design (e.g., 2,4-dinitrofluorobenzene and 1-phenylethylamine)

The design of the synthesis for N-(1-phenylethyl)-2,4-dinitroaniline centers on the selection of appropriate precursors that will readily undergo a nucleophilic aromatic substitution reaction.

Electrophilic Precursor: The choice of the electrophilic precursor is critical for the success of the synthesis. Commonly used precursors for this type of reaction are 1-halo-2,4-dinitrobenzenes. Among these, 2,4-dinitrofluorobenzene is often the reagent of choice. The high electronegativity of the fluorine atom makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the fluoride (B91410) ion is an excellent leaving group in this context. An alternative, also frequently used, is 1-chloro-2,4-dinitrobenzene (B32670) . While the chloro derivative is generally less reactive than the fluoro analogue, it is often more economical and readily available.

Nucleophilic Precursor: The nucleophile in this synthesis is 1-phenylethylamine . This chiral amine provides the 1-phenylethyl group that will be attached to the dinitroaniline moiety. The nitrogen atom of the amine possesses a lone pair of electrons, making it a potent nucleophile that can attack the electron-deficient aromatic ring of the electrophilic precursor.

Reaction Pathway: The reaction proceeds via a classic SNAr mechanism. The nucleophilic nitrogen atom of 1-phenylethylamine attacks the carbon atom bearing the leaving group (fluorine or chlorine) on the 2,4-dinitrobenzene ring. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized over the aromatic ring and is particularly stabilized by the two electron-withdrawing nitro groups at the ortho and para positions. In the final step, the leaving group (fluoride or chloride) is eliminated, and the aromaticity of the ring is restored, yielding the final product, N-(1-phenylethyl)-2,4-dinitroaniline.

A general reaction scheme is presented below:

Figure 1. General reaction scheme for the synthesis of N-(1-phenylethyl)-2,4-dinitroaniline from a 1-halo-2,4-dinitrobenzene and 1-phenylethylamine. X = F or Cl.

A concrete example from the literature for a similar synthesis is the preparation of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline from 2,4-dinitrofluorobenzene and 3,4-dimethoxyphenethylamine. ontosight.ai In this reported procedure, sodium bicarbonate is used as a base to neutralize the hydrofluoric acid formed during the reaction, and N,N-dimethylacetamide (DMAC) serves as the solvent. ontosight.ai

Optimization of Reaction Parameters and Yields

Key Parameters for Optimization:

Solvent: The choice of solvent is crucial. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724) (MeCN), and N,N-dimethylacetamide (DMAC). The selection of the solvent can significantly impact the reaction rate and yield.

Base: A base is typically added to the reaction mixture to neutralize the acidic byproduct (HF or HCl) formed. Common bases include organic amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3). The choice and stoichiometry of the base can influence the reaction's progress and prevent the protonation of the amine nucleophile.

Temperature: The reaction temperature is another critical parameter. While many SNAr reactions with highly activated substrates can proceed at room temperature, gentle heating may be required to increase the reaction rate and drive the reaction to completion. However, excessively high temperatures can lead to the formation of undesired side products. A typical temperature range for such reactions is between room temperature and 80 °C.

Reaction Time: The duration of the reaction needs to be sufficient to ensure complete conversion of the starting materials. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stoichiometry of Reactants: The molar ratio of the nucleophile (1-phenylethylamine) to the electrophile (2,4-dinitrohalobenzene) can be varied. Using a slight excess of the amine can help to ensure the complete consumption of the more expensive electrophile.

Expected Yields:

Based on reported yields for similar N-substituted dinitroanilines, the synthesis of N-(1-phenylethyl)-2,4-dinitroaniline can be expected to proceed in good to excellent yields, likely in the range of 70-95%, upon proper optimization of the reaction conditions.

The following table summarizes the key parameters that would require optimization for this synthesis:

ParameterRange/OptionsRationale
Solvent DMF, DMSO, MeCN, DMACPolar aprotic solvents enhance nucleophilicity.
Base TEA, DIPEA, NaHCO3, K2CO3Neutralizes the acidic byproduct.
Temperature Room Temperature to 80 °CBalances reaction rate and selectivity.
Reactant Ratio 1:1 to 1:1.2 (Electrophile:Nucleophile)A slight excess of amine can improve conversion.

Isolation and Preliminary Characterization of Synthetic Products

Following the completion of the synthesis of N-(1-phenylethyl)-2,4-dinitroaniline, the product must be isolated from the reaction mixture and purified. Preliminary characterization is then carried out to confirm its identity and purity.

Isolation:

A common workup procedure for this type of reaction involves quenching the reaction mixture, followed by extraction and purification.

Quenching and Precipitation: The reaction mixture is typically poured into a large volume of water or a saturated aqueous solution of a salt like sodium chloride. This procedure often leads to the precipitation of the crude product, as N-(1-phenylethyl)-2,4-dinitroaniline is expected to have low solubility in water.

Extraction: If the product does not precipitate or to recover any dissolved product, the aqueous mixture is extracted with a suitable organic solvent, such as ethyl acetate (B1210297), dichloromethane, or diethyl ether. The organic layers are then combined.

Washing: The combined organic extracts are washed sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO3 solution) to remove any acidic impurities, and finally with brine to remove residual water.

Drying and Concentration: The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4). After filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification:

The crude product is often purified to remove any remaining impurities. The most common method for the purification of such compounds is column chromatography on silica (B1680970) gel. A suitable eluent system, typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is used to separate the desired product from any by-products or unreacted starting materials. The polarity of the eluent is optimized to achieve good separation.

Recrystallization is another technique that can be employed for purification, provided a suitable solvent or solvent system can be found in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Preliminary Characterization:

Once a purified product is obtained, its identity and purity are confirmed using various analytical techniques:

Thin-Layer Chromatography (TLC): This is used to assess the purity of the product. A pure compound should ideally show a single spot on the TLC plate.

Melting Point: The melting point of the purified solid is a crucial indicator of its purity. A sharp melting point range close to the literature value (if available) suggests a high degree of purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons in the spectra provide detailed information about the connectivity of the atoms.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound by identifying the molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H bond, aromatic C-H bonds, and the nitro groups (symmetric and asymmetric stretches) would be expected.

Structural Elucidation and Conformational Analysis of N 1 Phenylethyl 2,4 Dinitroaniline

Crystallographic Studies and Molecular Architecture

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a compound. For N-(1-Phenylethyl)-2,4-Dinitroaniline, a comprehensive analysis of its crystal structure reveals key insights into its molecular conformation, chirality, and the non-covalent interactions that govern its solid-state assembly.

It is important to note that while the focus of this article is N-(1-Phenylethyl)-2,4-Dinitroaniline, specific experimental crystallographic data for this compound is not publicly available. Therefore, the following analysis is based on the detailed and published crystal structure of its close structural isomer, 2,4-Dinitro-N-(2-phenylethyl)aniline . The data presented should be considered a predictive model for the structural characteristics of N-(1-Phenylethyl)-2,4-Dinitroaniline, given the similarity in their molecular frameworks.

Determination of Crystal System and Space Group

Crystallographic analysis of the analogous compound, 2,4-Dinitro-N-(2-phenylethyl)aniline, indicates that it crystallizes in the monoclinic system with the space group P2₁/c. This space group is common for organic molecules and implies specific symmetry elements are present within the crystal lattice. The asymmetric unit contains one independent molecule of the compound.

Interactive Data Table: Crystallographic Parameters for the Analogous 2,4-Dinitro-N-(2-phenylethyl)aniline

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)10.987(2)
c (Å)10.123(2)
α (°)90
β (°)109.34(3)
γ (°)90
Volume (ų)1294.9(5)
Z4

Analysis of Molecular Conformation and Chirality

The molecular conformation of N-(1-Phenylethyl)-2,4-Dinitroaniline is characterized by the spatial arrangement of its constituent phenyl and dinitrophenyl rings, as well as the orientation of the ethyl linker. The presence of a chiral center at the C1 position of the phenylethyl group means that the molecule can exist as two distinct enantiomers, (R)-N-(1-phenylethyl)-2,4-dinitroaniline and (S)-N-(1-phenylethyl)-2,4-dinitroaniline. In a crystalline state formed from a racemic mixture, both enantiomers would be present in equal amounts.

The conformation of the molecule is largely defined by the torsion angles around the single bonds. For the analogous 2,4-Dinitro-N-(2-phenylethyl)aniline, the conformation about the C-C bond of the ethyl linker is anti, which leads to a specific orientation of the two aromatic rings. This anti conformation results in the phenyl and dinitrophenyl rings being nearly parallel to each other. It is plausible that in N-(1-Phenylethyl)-2,4-Dinitroaniline, steric hindrance between the methyl group and the dinitrophenyl ring would influence the preferred rotational isomers around the N-C(phenylethyl) bond, leading to a conformation that minimizes these steric clashes.

Investigation of Intermolecular Interactions and Crystal Packing

A significant feature in the crystal structure of the analogous 2,4-Dinitro-N-(2-phenylethyl)aniline is the presence of a strong intramolecular hydrogen bond. This bond forms between the amine hydrogen (N-H) and an oxygen atom of the adjacent ortho-nitro group (O-N-O). This interaction creates a stable six-membered ring, which is a common motif in ortho-nitroanilines.

In addition to this intramolecular interaction, intermolecular hydrogen bonds play a key role in the crystal packing. The amine hydrogen is also involved in intermolecular N-H...O hydrogen bonds with the oxygen atoms of the nitro groups on neighboring molecules. This results in the formation of dimeric structures, which then pack into the larger crystal lattice.

Scientific Data Unavailable for 2,4-Dinitro-n-(1-phenylethyl)aniline

A thorough search of available scientific literature and databases has revealed a significant lack of specific experimental data for the chemical compound This compound . While general principles of analytical chemistry allow for theoretical predictions, the specific, detailed research findings required to populate the requested article sections are not present in the public domain.

Detailed experimental results and data tables for the following analytical characterizations of this compound could not be located:

Supramolecular Structures: No specific studies detailing the formation of dimeric or polymeric structures through techniques like X-ray crystallography were found.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific, published ¹H and ¹³C NMR spectra or assigned chemical shift data are not available.

Vibrational Spectroscopy: Detailed experimental Infrared (IR) and Raman spectral data with peak assignments are not documented for this compound.

Mass Spectrometry (MS): While the molecular weight can be calculated, published mass spectra detailing specific fragmentation patterns under various ionization methods are absent.

Tandem Mass Spectrometry (MS/MS): No studies elucidating the fragmentation pathways of this specific molecule through collision-induced dissociation were identified.

Ion Mobility-Mass Spectrometry (IM-MS): There is no available research on the gas-phase conformation or the experimental collision cross section (CCS) of this compound.

Due to the absence of this foundational data, it is not possible to generate a scientifically accurate and verifiable article that adheres to the detailed outline provided. Constructing such an article would require speculation and extrapolation from related but distinct compounds, which would not meet the required standards of accuracy and specificity for the target molecule.

Advanced Spectroscopic Characterization for Structural Confirmation

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of N-(1-phenylethyl)-2,4-dinitroaniline, like other nitroaromatic compounds, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily due to electronic transitions between different molecular orbitals. The specific wavelengths and intensities of these bands are sensitive to the molecular structure, particularly the extent of electronic conjugation and the presence of electron-donating and electron-withdrawing groups.

The structure of N-(1-phenylethyl)-2,4-dinitroaniline features a "push-pull" system. The amino group (-NH-) acts as an electron-donating group (the "push"), while the two nitro groups (-NO₂) are strong electron-withdrawing groups (the "pull"). This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, significantly influencing the UV-Vis spectrum.

The principal electronic transitions observed in molecules of this type are π→π* and n→π* transitions. agroparistech.fr

π→π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In N-(1-phenylethyl)-2,4-dinitroaniline, these transitions are associated with the conjugated π-system of the dinitrophenyl ring. The presence of both the amino and nitro groups extends the conjugation, which generally results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene (B151609). The most intense band in the spectrum is typically an ICT band, which is a specific type of π→π* transition where electron density is significantly transferred from the electron-rich amino group and phenyl ring to the electron-deficient nitro groups. chemrxiv.org

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro groups or the nitrogen of the amino group) to a π* antibonding orbital. youtube.com Compared to π→π* transitions, n→π* transitions are generally much lower in intensity. youtube.com In polar solvents, these bands often experience a hypsochromic shift (a blue shift, to shorter wavelengths) because the non-bonding electrons are stabilized by solvent interactions, increasing the energy required for the transition. youtube.comchemrxiv.org

The electronic spectrum of the parent compound, 2,4-dinitroaniline (B165453), shows a strong absorption band around 346 nm. researchgate.net This is attributed to the intramolecular charge transfer from the amino group to the nitro groups. The introduction of the N-(1-phenylethyl) substituent is expected to modify the electronic properties. The alkyl part of the phenylethyl group can have a modest electron-donating inductive effect, and the phenyl group introduces an additional chromophore, although it is not directly in conjugation with the dinitrophenyl system.

The solvent environment can also significantly affect the absorption spectrum, a phenomenon known as solvatochromism. researchgate.net Increasing solvent polarity typically causes a bathochromic (red) shift in the main ICT (π→π*) band for push-pull molecules. chemrxiv.orgnih.gov This is because the excited state, which has a larger dipole moment due to charge separation, is more stabilized by polar solvents than the ground state. chemrxiv.orgchemrxiv.org

Based on the analysis of related compounds, the expected UV-Vis absorption data for N-(1-phenylethyl)-2,4-dinitroaniline are summarized below. The primary absorption band is anticipated to be a high-intensity ICT band.

Interactive Data Table: Expected UV-Vis Spectral Data for N-(1-Phenylethyl)-2,4-Dinitroaniline and Related Compounds

CompoundExpected λmax (nm)Transition TypeTypical Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Notes
N-(1-Phenylethyl)-2,4-dinitroaniline ~350 - 380π→π* (ICT)> 10,000The main absorption band, subject to solvatochromic shifts.
N-(1-Phenylethyl)-2,4-dinitroaniline Lower intensity shouldern→π< 2,000Often obscured by the more intense π→π band. youtube.com
2,4-Dinitroaniline~346 researchgate.netπ→π* (ICT)HighParent compound for comparison.
p-Nitroaniline~380 (in water) chemrxiv.orgπ→π* (ICT)HighA reference push-pull system showing strong ICT. chemrxiv.org

Theoretical and Computational Studies of N 1 Phenylethyl 2,4 Dinitroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. For a flexible molecule like 2,4-Dinitro-n-(1-phenylethyl)aniline, MD simulations could explore its conformational landscape, identifying the different shapes the molecule can adopt and the energetic barriers between them. This information is important for understanding its interactions in a dynamic environment, such as in solution or in a biological system. A dedicated MD simulation study for this specific compound has not been identified in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and intermolecular bonding within a molecular system. researchgate.netwisc.edu It interprets the complex, many-electron wavefunction in terms of localized, Lewis-like structures, such as bonds and lone pairs, providing an intuitive chemical perspective. materialsciencejournal.orguba.ar

For N-(1-phenylethyl)-2,4-dinitroaniline, NBO analysis elucidates the donor-acceptor interactions that govern its electronic properties and intermolecular behavior. The primary interactions involve the delocalization of electron density from occupied Lewis-type (donor) orbitals to unoccupied non-Lewis-type (acceptor) orbitals. The stabilization energy E(2) associated with these interactions quantifies the strength of the charge transfer.

Key intramolecular charge transfer (ICT) interactions expected in this molecule include:

Donations from the aniline (B41778) nitrogen lone pair (n(N)) : The lone pair on the secondary amine nitrogen can donate electron density to the antibonding π* orbitals of the dinitrophenyl ring.

Donations from the phenyl rings : The π orbitals of both the dinitrophenyl and the phenylethyl rings act as donors to the antibonding π* orbitals of the electron-withdrawing nitro groups.

Donations from nitro group oxygen lone pairs (n(O)) : These lone pairs can participate in hyperconjugative interactions with the ring's antibonding orbitals.

These charge transfer events contribute significantly to the molecule's stability and are crucial in defining its electronic and optical properties. mdpi.com The large E(2) values associated with these interactions indicate a strong degree of electronic conjugation throughout the molecule. materialsciencejournal.org

Intermolecularly, NBO analysis can identify and quantify interactions such as hydrogen bonds. For instance, the interaction between a lone pair on an oxygen atom of a nitro group (donor) and the antibonding σ* orbital of the N-H bond of a neighboring molecule (acceptor) would be indicative of an N-H···O hydrogen bond.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Fock Matrix for Key Donor-Acceptor Interactions in N-(1-Phenylethyl)-2,4-Dinitroaniline.
Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
n(N) - Anilineπ(C=C) - Dinitrophenyl ring~30-50Intramolecular Charge Transfer (Resonance)
π(C=C) - Dinitrophenyl ringπ(N=O) - Nitro group~15-25Intramolecular Charge Transfer
π(C=C) - Phenylethyl ringσ(N-H) - Amine~2-5Hyperconjugation
n(O) - Nitro group (Molecule A)σ(N-H) - Amine (Molecule B)~5-10Intermolecular Hydrogen Bonding

Computational Modeling of Intermolecular Interactions and Self-Assembly

Computational modeling provides essential insights into the non-covalent interactions that direct the self-assembly of molecules into larger, ordered structures. uba.ar Techniques such as Density Functional Theory (DFT) are employed to calculate the geometry and energetics of molecular dimers and clusters, revealing the preferred modes of interaction. mdpi.comresearchgate.net

For N-(1-phenylethyl)-2,4-dinitroaniline, the key intermolecular forces are hydrogen bonding and π-π stacking. The molecule features a hydrogen bond donor (the N-H group) and multiple acceptors (the nitro groups), as well as two aromatic rings capable of π-stacking. chemrxiv.org These interactions dictate how the molecules arrange themselves in the solid state, influencing crystal packing and material properties. researchgate.net Computational models can predict the geometry of these interactions, such as the distance and angle of hydrogen bonds or the offset of stacked aromatic rings.

Quantification of Hydrogen Bonding and Pi-Stacking Energies

The precise quantification of the energies associated with non-covalent interactions is a primary goal of computational modeling. The strength of hydrogen bonds (e.g., N-H···O) and π-π stacking interactions can be calculated by comparing the total energy of the interacting dimer to the sum of the energies of the isolated monomers.

Hydrogen Bonding : The N-H group on the aniline nitrogen can form a hydrogen bond with one of the oxygen atoms of a nitro group on an adjacent molecule. The strength of this interaction is influenced by the acidity of the N-H proton, which is increased by the electron-withdrawing nitro groups. wikipedia.org

Pi-Stacking : Both the dinitrophenyl ring and the phenylethyl ring can participate in π-π stacking. These interactions are driven by a combination of electrostatic and dispersion forces. nih.gov The electron-poor dinitrophenyl ring may preferentially stack with the more electron-rich phenylethyl ring of a neighboring molecule in an offset parallel arrangement to optimize electrostatic interactions.

Computational studies on similar systems show that the interplay between these different interactions is complex and determines the final supramolecular architecture. nih.gov

Table 2: Typical Calculated Interaction Energies for Non-Covalent Dimers of N-(1-Phenylethyl)-2,4-Dinitroaniline.
Interaction TypeInteracting GroupsTypical Calculated Energy (kcal/mol)Key Contributing Forces
Hydrogen BondingN-H ··· O-N (Nitro)-4 to -8Electrostatics, Induction
π-π Stacking (Parallel Displaced)Dinitrophenyl ··· Phenylethyl-2 to -5Dispersion, Electrostatics
π-π Stacking (Parallel Displaced)Dinitrophenyl ··· Dinitrophenyl-1 to -3Dispersion, Electrostatics (Repulsive)
C-H···π InteractionC-H (Alkyl) ··· Phenyl Ring-1 to -2.5Dispersion

Prediction of Solvent Effects on Molecular Association and Reactivity

The surrounding environment, particularly the solvent, can significantly alter molecular properties and interactions. uba.ar Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of different solvents on the behavior of N-(1-phenylethyl)-2,4-dinitroaniline. researchgate.net

Solvents can influence:

Molecular Conformation : Polar solvents may stabilize more polar conformers of the molecule.

Charge Transfer : The extent of intramolecular charge transfer can be enhanced in polar solvents, which stabilize the resulting charge separation. This can lead to shifts in UV-visible absorption spectra (solvatochromism). chemrxiv.org

Intermolecular Association : Polar, protic solvents can compete for hydrogen bonding sites, potentially disrupting the self-assembly of the solute molecules. In nonpolar solvents, solute-solute hydrogen bonding and π-stacking are more likely to dominate.

For instance, in a polar solvent like acetone, the solubility of a related compound, 2,4-dinitroaniline (B165453), is significantly higher than in a nonpolar solvent like toluene. doi.org This suggests that polar solvents effectively solvate the dinitroaniline moiety, which would similarly hinder the molecular association of N-(1-phenylethyl)-2,4-dinitroaniline.

Development of Structure-Property Relationships based on Theoretical Parameters

A major advantage of computational chemistry is its ability to establish relationships between calculated molecular parameters and experimentally observable properties. By calculating a range of theoretical descriptors for N-(1-Phenylethyl)-2,4-dinitroaniline, predictions can be made about its chemical reactivity and material properties.

Key theoretical parameters include:

Frontier Molecular Orbitals (HOMO/LUMO) : The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic transition energy. mdpi.com

Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For N-(1-phenylethyl)-2,4-dinitroaniline, the MEP would show negative potential around the nitro groups and positive potential near the N-H proton.

NBO Charges : Natural Population Analysis provides atomic charges that give a quantitative measure of the electron distribution.

These parameters can be correlated with macroscopic properties. For example, a small HOMO-LUMO gap and significant intramolecular charge transfer are often associated with a high nonlinear optical (NLO) response. mdpi.com

Table 3: Relationship Between Theoretical Parameters and Predicted Properties for N-(1-Phenylethyl)-2,4-Dinitroaniline.
Theoretical ParameterPhysical InterpretationPredicted Property/Behavior
HOMO-LUMO Energy GapEnergy for electronic excitation; indicator of kinetic stability.Chemical Reactivity, Color, NLO Properties
Molecular Electrostatic Potential (MEP)Electrophilic/Nucleophilic sites.Reactivity towards reagents, Intermolecular interaction sites.
NBO Analysis (E(2) energies)Strength of intramolecular charge transfer.Molecular stability, Electronic communication, NLO response.
Dipole MomentOverall molecular polarity.Solubility in polar solvents, Self-assembly behavior.

Reaction Mechanisms and Kinetics Involving N 1 Phenylethyl 2,4 Dinitroaniline

Mechanistic Investigations of Its Formation via Nucleophilic Aromatic Substitution

The synthesis of N-(1-phenylethyl)-2,4-dinitroaniline is a classic example of nucleophilic aromatic substitution (SNAr). This reaction typically involves the substitution of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. The presence of strong electron-withdrawing groups, like the two nitro groups on the benzene (B151609) ring, is crucial for the reaction to proceed, as they stabilize the key intermediate.

The generally accepted mechanism for the SNAr reaction proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate known as a Meisenheimer complex. In the formation of N-(1-phenylethyl)-2,4-dinitroaniline from a precursor like 1-chloro-2,4-dinitrobenzene (B32670) and 1-phenylethylamine (B125046), the first step is the nucleophilic attack of the amine on the carbon atom bearing the leaving group (the ipso carbon). This attack forms a negatively charged intermediate, the Meisenheimer complex.

The stability of this complex is paramount to the reaction's feasibility. The negative charge is delocalized across the aromatic ring and, critically, onto the ortho and para nitro groups through resonance. This delocalization effectively stabilizes the intermediate, lowering the activation energy for its formation. The resonance structures show the negative charge being accommodated by the oxygen atoms of the nitro groups, which are powerful electron-withdrawing groups. This stabilization is most effective when the nitro groups are positioned ortho and para to the site of nucleophilic attack.

Below is a representative table of kinetic data for the reaction of 1-chloro-2,4-dinitrobenzene with different amines in methanol, which serves to illustrate the range of reactivity.

Amine NucleophileTemperature (°C)Second-Order Rate Constant, kA (L mol-1 s-1)ΔH (kJ mol-1)ΔS (J mol-1 K-1)
Hydrazine (B178648)252.0055.72-109.75
Aniline (B41778)255.3 x 10-5--
Piperidine (B6355638)254.31--

Note: Data is compiled from analogous reactions to illustrate kinetic principles. The values for aniline and piperidine are in different solvents and conditions and are presented for comparative purposes.

The solvent plays a critical role in the kinetics of SNAr reactions. The polarity of the solvent can significantly influence the reaction rate by stabilizing the charged species involved, namely the Meisenheimer complex and the transition state leading to it. Polar aprotic solvents, such as DMSO and acetonitrile (B52724), are generally effective at accelerating these reactions because they can solvate the cationic counter-ion without strongly hydrogen-bonding to the amine nucleophile, which would decrease its nucleophilicity.

The table below shows the effect of different solvents on the rate constant for the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine at 25 °C, demonstrating the significant impact of the reaction medium. stackexchange.com

SolventSecond-Order Rate Constant, kA (L mol-1 s-1)
Methanol (MeOH)2.00
Acetonitrile (MeCN)3.80
Dimethyl Sulfoxide (B87167) (DMSO)63.0

Reductive Transformations of the Nitro Groups

The two nitro groups on the N-(1-phenylethyl)-2,4-dinitroaniline molecule can be chemically reduced to amino groups. This transformation proceeds through a series of intermediates and can be controlled to achieve selective reduction of one nitro group over the other.

The reduction of a nitro group to an amine is a six-electron process. nih.gov It occurs sequentially, typically proceeding through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nih.govthieme-connect.de Under many reaction conditions, these intermediates are highly reactive and are quickly reduced further to the final amine product, making their isolation difficult. stackexchange.com

When two nitro groups are present, as in N-(1-phenylethyl)-2,4-dinitroaniline, the reduction can occur in stages, first reducing one nitro group completely to an amine, followed by the reduction of the second. This allows for the potential synthesis of nitro-amino intermediates.

A key aspect of the reduction of 2,4-dinitroaniline (B165453) derivatives is regioselectivity—the preferential reduction of one nitro group over the other. The two nitro groups are in chemically distinct environments: one is ortho to the substituted amino group, and the other is para.

For N-alkylated 2,4-dinitroanilines, including N-(1-phenylethyl)-2,4-dinitroaniline, selective reduction often favors the transformation of the ortho nitro group. stackexchange.com Reagents such as ammonium (B1175870) sulfide (B99878) or sodium polysulfide in alcohol, a classic method known as the Zinin reduction, are commonly used to achieve this monoreduction. stackexchange.com The preference for the reduction of the ortho nitro group is a well-documented empirical rule for N-alkyl and N-aryl dinitroanilines. stackexchange.com This selectivity can be attributed to factors such as steric hindrance and potential electronic interactions with the adjacent amino substituent.

The choice of reducing agent and reaction conditions is critical for controlling the outcome. While reagents like sodium polysulfide can provide the mono-reduced product, more powerful reducing systems, such as catalytic hydrogenation with palladium on carbon (H2/Pd-C) or tin(II) chloride (SnCl2) in acidic media, will typically reduce both nitro groups to yield the corresponding diamine. spcmc.ac.in

Reactivity of the Secondary Amine Functionality

The reactivity of the secondary amine in 2,4-Dinitro-n-(1-phenylethyl)aniline is significantly influenced by the electronic and steric factors imposed by its molecular structure. The presence of two electron-withdrawing nitro groups on the aniline ring has a profound effect on the nucleophilicity and basicity of the amine.

The lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, a resonance effect that is substantially enhanced by the strongly electron-withdrawing nitro groups. This delocalization reduces the availability of the lone pair to participate in reactions, rendering the secondary amine significantly less basic compared to aniline or N-ethylaniline. wikipedia.org The basicity of 2,4-dinitroaniline, a related primary amine, is noted to be considerably weaker than that of aniline due to this electron-withdrawing nature of the nitro groups. wikipedia.org This principle extends to the N-substituted this compound.

While specific kinetic data for reactions involving the secondary amine of this compound are not extensively documented in the available literature, the general principles of electronic and steric effects in related dinitroaniline compounds provide a framework for understanding its chemical behavior.

Investigation of Degradation Pathways and Reaction Intermediates

For many dinitroaniline compounds, a common initial step in their biodegradation is the reduction of one or both of the nitro groups to amino groups. researchgate.net This transformation is often carried out by nitroreductase enzymes found in various soil microorganisms. Another potential degradation pathway for N-substituted dinitroanilines is N-dealkylation.

It is important to emphasize that while these pathways are established for other dinitroanilines, their applicability to this compound has not been experimentally confirmed. The specific intermediates that would be formed during the degradation of this compound, such as the corresponding nitroso or hydroxylamino derivatives from nitro reduction, or 2,4-dinitroaniline and 1-phenylethanol (B42297) from N-dealkylation, remain hypothetical in the absence of direct experimental evidence.

Derivatization Strategies and Post Synthetic Transformations of N 1 Phenylethyl 2,4 Dinitroaniline

Chemical Modification of the Amine Moiety

The secondary amine group in N-(1-phenylethyl)-2,4-dinitroaniline is a key site for chemical modifications, allowing for the introduction of diverse functional groups and the construction of complex heterocyclic systems.

Acylation and Alkylation Reactions for Functionalization

The amine moiety of N-(1-phenylethyl)-2,4-dinitroaniline can undergo standard acylation and alkylation reactions to introduce new functional groups. The electron-withdrawing nature of the two nitro groups on the aniline (B41778) ring reduces the nucleophilicity of the amine nitrogen, which can influence reaction conditions. However, these reactions are well-documented for structurally similar compounds.

Acylation, the process of adding an acyl group, can be achieved using acyl chlorides or anhydrides. For instance, a related compound, N-(2,4-dinitrophenyl)alanine, has been successfully converted to its N-ethylamide by treatment with thionyl chloride followed by ethylamine. nih.gov This process demonstrates that the secondary amine, even when attached to a dinitrophenyl ring, is sufficiently reactive to participate in amide bond formation.

Alkylation involves the addition of an alkyl group to the amine nitrogen. The existence of various N-alkyl-2,4-dinitroaniline derivatives, such as N-methyl-2,4-dinitroaniline and N-ethyl-2,4-dinitroaniline, confirms that the amine can be functionalized with different alkyl substituents. echemi.comstackexchange.com These reactions typically proceed via nucleophilic substitution using alkyl halides. The Friedel-Crafts alkylation reaction, which typically functionalizes the aromatic ring, is generally unsuccessful with strongly deactivated rings like 2,4-dinitroaniline (B165453) because the nitro groups pull electron density from the ring, making it a poor nucleophile. youtube.comyoutube.com

Cyclization Reactions for Heterocyclic Ring Formation

The structure of N-(1-phenylethyl)-2,4-dinitroaniline is a precursor for synthesizing heterocyclic compounds, particularly through reactions involving the amine and the ortho-nitro group.

A significant transformation for N-substituted-2,4-dinitroanilines is the base-catalyzed intramolecular cyclization to form substituted benzimidazole (B57391) N-oxides. researchgate.net This reaction has been extensively studied for N-(2,4-dinitrophenyl)amino acids, which are structurally analogous to the target compound. nih.govnih.gov When heated with a base such as sodium hydroxide (B78521) in an aqueous dioxane solution, these compounds undergo cyclization to yield 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.govresearchgate.net

The reaction mechanism is believed to proceed through the formation of an N-alkylidene 2-nitrosoaniline-type intermediate as the rate-determining step. researchgate.netconicet.gov.ar The presence of the second nitro group at the 4-position facilitates this cyclization, making it more efficient compared to substrates with only a single nitro group at the 2-position, which require stronger basic conditions to react. nih.govnih.gov These benzimidazole N-oxide derivatives are of significant interest as they are known to possess antibacterial properties. nih.govnih.gov

Starting MaterialReaction ConditionsProductCitation(s)
N-(2,4-dinitrophenyl)glycineNaOH, 1,4-dioxane/H₂O, reflux5-nitro-1H-benzimidazole-3-oxide researchgate.net
N-(2,4-dinitrophenyl)alanineNaOH, dioxane/H₂O, reflux2-methyl-5-nitrobenzimidazole-N-oxide nih.gov
N-(2,4-dinitrophenyl)phenylalanineNaOH, dioxane/H₂O, reflux2-benzyl-5-nitro-1H-benzimidazole-3-oxide nih.gov

Transformations of the Nitro Groups

The two nitro groups on the aromatic ring are highly susceptible to chemical transformation, particularly reduction, which can be controlled to achieve selective modification.

Selective Reduction to Amino or Other Functional Groups

Selective reduction of one nitro group in a polynitro aromatic compound is a valuable synthetic strategy. In the case of N-alkyl-2,4-dinitroanilines, there is a clear preference for the reduction of the nitro group at the C2 position (ortho to the amine). echemi.comstackexchange.com This selectivity is observed even with bulky N-alkyl groups. echemi.comstackexchange.com

Various reagents can achieve this chemoselective reduction. The Zinin reduction, which traditionally uses sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) sulfide in alcohol, is a classic method for selectively reducing one nitro group in dinitro compounds. stackexchange.com Other modern and efficient reagents have also been developed. A combination of hydrazine (B178648) glyoxylate (B1226380) with zinc or magnesium powder can selectively and rapidly reduce aromatic nitro groups at room temperature, tolerating other reducible functional groups. niscpr.res.in Sodium dithionite (B78146) (Na₂S₂O₄) is another effective reagent for the reductive cyclization of o-nitroanilines in the presence of aldehydes to form benzimidazoles, showcasing its utility in reducing the nitro group to an amine that can react in situ. organic-chemistry.org

Reagent SystemSelectivity/FeaturesCitation(s)
Sodium Sulfide (Na₂S) / H₂SClassic Zinin reduction; selectively reduces one nitro group. stackexchange.com
Hydrazine glyoxylate / Zn or Mg powderRapid, selective reduction at room temperature; tolerates other functional groups. niscpr.res.in
Sodium Dithionite (Na₂S₂O₄)Mild reducing agent used for reductive cyclization of o-nitroanilines. organic-chemistry.org
Tin(II) Chloride (SnCl₂) / HClAnother common reagent for the selective reduction of nitro groups. spcmc.ac.in
Samarium(0) / 1,1'-dioctyl-4,4'-bipyridinium (B13415308) dibromideChemoselective reduction of aromatic nitro groups, tolerating many functional groups. organic-chemistry.org

Derivatization for Analytical and Spectroscopic Enhancement

Derivatization is a key strategy in analytical chemistry to improve the detection and quantification of analytes. The 2,4-dinitrophenyl moiety is itself a strong chromophore, a molecular entity that absorbs light in the UV-visible range. researchgate.net This property is the foundation for many derivatization techniques.

The compound 2,4-dinitroaniline exhibits a strong absorption maximum around 346 nm. researchgate.net This inherent spectroscopic feature makes the 2,4-dinitrophenyl group an excellent tag for enhancing the UV-Vis detectability of other molecules that lack a strong chromophore. For example, 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), also known as Brady's reagent, is widely used to derivatize aldehydes and ketones. sci-hub.seijcpa.inresearchgate.net The resulting hydrazones are brightly colored and absorb strongly in the UV range, significantly improving detection limits in techniques like High-Performance Liquid Chromatography (HPLC). sci-hub.se

Following this principle, reagents containing the dinitroaniline structure are designed specifically for analytical purposes.

Diazotized 2,4-dinitroaniline has been used as a coupling reagent for the spectrophotometric analysis of phenylephrine. The reaction forms a highly colored azo dye, allowing for sensitive quantification. researchgate.net

N,N-diethyl-2,4-dinitro-5-fluoroaniline is a novel reagent developed for the pre-column derivatization of amino acids. The resulting derivatives are stable and can be easily separated and quantified by reversed-phase HPLC with spectrophotometric detection. nih.gov

While 2,4-Dinitro-n-(1-phenylethyl)aniline itself has strong UV absorbance, further derivatization could be employed to enhance its properties for other analytical methods. For example, modifications could introduce a fluorescent tag for fluorescence detection or a permanently charged group to improve ionization efficiency for mass spectrometry (MS) analysis. nih.gov

Synthesis of Advanced Derivatives for Material Science and Chemical Biology Research

The strategic derivatization and post-synthetic transformation of N-(1-phenylethyl)-2,4-dinitroaniline open avenues for the creation of advanced molecules tailored for specific applications in material science and chemical biology. The inherent functionalities of the parent molecule—the chiral phenylethyl group, the electron-deficient dinitrophenyl ring, and the secondary amine linkage—provide multiple handles for chemical modification. Research in related areas suggests several plausible strategies for synthesizing advanced derivatives with enhanced properties and functionalities.

For applications in material science , derivatization often focuses on incorporating polymerizable groups, enhancing chiroptical properties, or introducing moieties that lead to desirable electronic or photoresponsive behaviors. The chiral nature of the N-(1-phenylethyl) group is of particular interest for the development of chiral polymers and stationary phases for enantioselective separations. For instance, derivatives of (S)-N-(1-phenylethyl)acrylamide have been polymerized and immobilized on silica (B1680970) gel to create chiral stationary phases for high-performance liquid chromatography (HPLC). mdpi.com This suggests a viable strategy where a polymerizable group, such as an acryloyl or styryl moiety, could be introduced onto the phenylethyl ring of N-(1-phenylethyl)-2,4-dinitroaniline.

Another approach in material science involves the synthesis of derivatives that can act as precursors to functional materials. Research on N-(2-phenylethyl)nitroaniline derivatives has shown their potential as precursors for slow and sustained nitric oxide (NO) releasing agents. nih.gov This concept could be extended to N-(1-phenylethyl)-2,4-dinitroaniline, where N-nitrosation of the secondary amine would yield a derivative capable of releasing NO, a molecule with significant biological and signaling functions.

In the realm of chemical biology , the focus of derivatization is often on creating probes for biological imaging, developing agents with specific biological activities, or synthesizing molecules capable of bioconjugation. The dinitroaniline scaffold is a known pharmacophore with antiprotozoal activities. nih.gov Post-synthetic modifications of N-(1-phenylethyl)-2,4-dinitroaniline could aim to enhance this activity or reduce potential cytotoxicity. A common strategy involves the selective reduction of one or both nitro groups to the corresponding amines, which can then be further functionalized. For example, the resulting amino groups can be acylated to introduce fluorescent tags, biotin (B1667282) for affinity labeling, or reactive handles for conjugation to biomolecules like peptides or proteins.

The synthesis of such advanced derivatives typically involves multi-step reaction sequences. Below are hypothetical, yet scientifically plausible, synthetic schemes for the derivatization of N-(1-phenylethyl)-2,4-dinitroaniline for material science and chemical biology applications, based on established chemical principles and literature on analogous compounds.

Table of Potential Advanced Derivatives and Their Applications

Derivative NamePotential Application AreaSynthetic StrategyKey Functional Group
N-(1-(4-vinylphenyl)ethyl)-2,4-dinitroanilineMaterial Science (Chiral Polymers)Introduction of a vinyl group onto the phenylethyl ring via Heck or Suzuki coupling.Vinyl group for polymerization
N-nitroso-N-(1-phenylethyl)-2,4-dinitroanilineMaterial Science (NO-releasing materials)N-nitrosation of the secondary amine using a nitrosating agent like sodium nitrite.N-Nitroso group
4-amino-N-(1-phenylethyl)-2-nitroanilineChemical Biology (Intermediate for probes)Selective reduction of the 4-nitro group using reagents like sodium sulfide.Primary aromatic amine
N-(1-phenylethyl)-2,4-diaminoanilineChemical Biology (Intermediate for bioconjugation)Complete reduction of both nitro groups using catalytic hydrogenation.Two primary aromatic amines

Detailed Research Findings on Analogous Systems

While direct research on the synthesis of advanced derivatives from N-(1-phenylethyl)-2,4-dinitroaniline is limited in publicly accessible literature, extensive studies on related dinitroaniline and chiral amine compounds provide a strong basis for predicting successful synthetic routes and applications.

For example, a study on the synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline and N-(4-Methylsulfonyl-2-nitrophenyl)-l-phenylalanine demonstrated the straightforward synthesis of dinitroaniline derivatives through the reaction of an amine with an activated fluoro- or chloro-nitroaromatic compound. nih.gov These derivatives were characterized crystallographically and their potential as precursors for NO-releasing materials was discussed.

In a different study relevant to chiral materials, (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide was synthesized in two steps from (R)-(+)-α-methylbenzylamine. nih.govmdpi.com This work highlights the utility of the chiral 1-phenylethylamine (B125046) moiety in creating molecules with chiroptical properties, in this case, a potential chiral solvating agent. The synthesis involved the amidation of 3,5-dinitrobenzoyl chloride followed by thionation using Lawesson's reagent, demonstrating a post-synthetic modification of a related amide.

Furthermore, the field of chemical biology has seen the development of dinitroimidazole-based reagents for bioconjugation. researchgate.netnih.gov These reagents react selectively with cysteine or lysine (B10760008) residues in proteins. This suggests that a dinitroaniline derivative, appropriately functionalized, could potentially be developed for similar applications. The key would be to introduce a reactive group that allows for covalent attachment to biomolecules under physiological conditions.

The following table summarizes key findings from studies on analogous compounds, which can inform the potential for derivatization of N-(1-phenylethyl)-2,4-dinitroaniline.

Table of Research Findings on Analogous Derivatives

Analogous CompoundResearch FocusKey FindingsReference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroanilinePrecursors for NO-releasing materialsSynthesized via nucleophilic aromatic substitution. Intramolecular hydrogen bonding and crystal packing were analyzed. nih.gov
(R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamideChiral solvating agentsSynthesized from the corresponding amide by thionation. Shows potential for enantiomeric discrimination. nih.govmdpi.com
N1-phenyl-3,5-dinitro-N4,N4-di-n-butylsulfanilamide analoguesAntikinetoplastid agentsThe nitro groups were replaced with various other functional groups to modulate biological activity and reduce potential mutagenicity. nih.gov
Poly-(S)-N-(1-phenylethyl)acrylamideChiral stationary phasesThe monomer was synthesized and polymerized to create a chiral polymer for HPLC applications. mdpi.com

These examples collectively underscore the vast potential for the derivatization of N-(1-phenylethyl)-2,4-dinitroaniline. By leveraging established synthetic methodologies and post-synthetic transformations, a diverse library of advanced derivatives can be generated for targeted applications in both material science and chemical biology research. Future work in this area would likely focus on the practical synthesis and characterization of these novel compounds and the evaluation of their performance in their intended applications.

Environmental Fate and Degradation Mechanisms of Dinitroaniline Compounds

Biotransformation Pathways in Environmental Matrices

Biotransformation is a significant mechanism for the breakdown of dinitroaniline compounds in the environment. acs.org This process is mediated by a diverse range of soil and water microorganisms that can metabolize these complex molecules, although the rates and pathways can vary significantly depending on environmental conditions and the specific microbial communities present. researchgate.netnih.gov

Numerous studies have successfully isolated specific bacterial and fungal strains capable of degrading dinitroaniline herbicides. These microorganisms utilize the herbicides as a source of carbon and nitrogen or transform them cometabolically. For instance, the bacterium Sphingopyxis sp. strain HMH, isolated from agricultural soil, has demonstrated the ability to degrade butralin (B1668113). nih.gov Similarly, a strain identified as Bacillus lehensis XJU was isolated from contaminated soil and showed effective degradation of pendimethalin (B1679228). researchgate.net Immobilized cells of B. lehensis on polyurethane foam were able to completely degrade 0.2% pendimethalin within 96 hours. researchgate.net

Other identified bacteria with the capacity for dinitroaniline degradation include Bacillus subtilis Y3 and Paracoccus sp. P13, both of which degrade pendimethalin. researchgate.net The yeast strain Clavispora lusitaniae YC2 has also been shown to degrade 74% of a 200 mg L⁻¹ pendimethalin solution within eight days. researchgate.net In co-culture systems, the cooperative metabolic activity of different bacterial strains can lead to the complete degradation of related nitroaromatic compounds. For example, a consortium of Pseudomonas sp. strain FK357 and Rhodococcus imtechensis strain RKJ300 was effective in the complete degradation of 2,4-dinitroanisole (B92663) (DNAN). nih.gov

Table 1: Examples of Microbial Strains Involved in Dinitroaniline Degradation
MicroorganismCompound DegradedKey FindingsReference
Sphingopyxis sp. strain HMHButralinIsolated from agricultural soil; degrades butralin via nitroreduction and N-dealkylation. nih.gov
Bacillus lehensis XJUPendimethalinIsolated from contaminated soil; immobilized cells completely degraded 0.2% pendimethalin in 96 hours. researchgate.net
Paracoccus sp. P13PendimethalinDegradation initiated by oxidation ring cleavage; optimal conditions are pH 7.0 and 30 °C. researchgate.net
Clavispora lusitaniae YC2PendimethalinYeast strain that degraded 74% of 200 mg L⁻¹ pendimethalin in 8 days. researchgate.net
Pseudomonas sp. FK357 & Rhodococcus imtechensis RKJ3002,4-Dinitroanisole (DNAN)Co-culture resulted in complete and rapid degradation of DNAN. nih.gov

The microbial breakdown of dinitroaniline compounds proceeds through several key enzymatic reactions. A primary and crucial step is nitroreduction, where one or both of the nitro groups (-NO₂) on the aniline (B41778) ring are reduced to amino groups (-NH₂). acs.orgresearchgate.net This reaction is often catalyzed by nitroreductase enzymes. In Bacillus subtilis Y3, a nitroreductase encoded by the pnr gene is responsible for the initial nitroreduction of pendimethalin. researchgate.net Similarly, the degradation of butralin by Sphingopyxis sp. strain HMH is initiated by a flavin-nitroreductase enzyme, NfnB, which selectively reduces one nitro group. nih.govresearchgate.net

Following nitroreduction, N-dealkylation is another common transformation pathway. acs.orgnih.gov This process involves the removal of alkyl groups attached to the amino nitrogen. The enzyme NfnB from Sphingopyxis sp. strain HMH exhibits multifunctional activity, catalyzing not only nitroreduction but also the subsequent N-dealkylation of the butralin metabolite through a proposed oxidative hydroxylation reaction. nih.govresearchgate.net This sequential reaction leads to the formation of intermediates like 5-(tert-Butyl)-3-nitrobenzene-1,2-diamine and butanone. nih.govresearchgate.net For other dinitroanilines, such as DNAN, O-demethylation has been identified as an initial enzymatic step, leading to the formation of 2,4-dinitrophenol (B41442) and formaldehyde. nih.gov

Abiotic Degradation Processes in Aquatic and Terrestrial Environments

Abiotic reduction is a significant transformation pathway, particularly in anaerobic or sub-oxic environments like flooded soils and sediments. nih.govnih.gov Geochemical reductants naturally present in these environments, such as surface-bound ferrous iron (Fe(II)) on minerals like goethite, can effectively reduce the nitro groups of dinitroaniline herbicides. nih.gov The rate of this reaction is highly dependent on pH, with rates increasing as the pH becomes more alkaline. nih.gov

Engineered systems using bimetallic particles have also been shown to effectively degrade nitroaromatic compounds. Iron-copper (Fe-Cu) bimetallic systems can degrade 2,4-dinitroanisole (DNAN) through a reductive nitro-to-amino pathway. nih.govresearchgate.net The process involves the formation of aminonitroanisole as an intermediate. nih.govresearchgate.net More reactive magnesium-based bimetals, such as Mg/Cu, have also been studied for DNAN degradation and show faster kinetics than iron-based systems. researchgate.net For pure DNAN solutions, Mg/Cu bimetals demonstrated a pseudo-first-order kinetic rate constant of 0.119 min⁻¹. researchgate.net

Table 2: Abiotic Reductive Degradation of Dinitroaniline-Related Compounds
CompoundReductant SystemKey FindingsReference
Trifluralin (B1683247), Pendimethalin, Nitralin, IsopropalinFe(II)/GoethiteNitro groups were reduced to anilines and cyclization products; reaction rates increased with higher pH. nih.gov
2,4-Dinitroanisole (DNAN)Fe-Cu BimetalDegradation follows a nitro-to-amino pathway; activation energy was 30.57 kJ mol⁻¹. nih.govresearchgate.net
2,4-Dinitroanisole (DNAN)Mg/Cu BimetalPseudo-first-order rate constant of 0.119 min⁻¹ for pure DNAN solutions; activation energy was 8.47 kJ/mol. researchgate.net

Hydrolysis, the reaction with water, can be a degradation pathway for some organic compounds. For certain nitroaromatic compounds, hydrolysis can occur, particularly under alkaline conditions. Studies on 2,4-dinitroanisole (DNAN) have shown that alkaline hydrolysis proceeds through the substitution of the methoxy (B1213986) group, which leads to the formation of 2,4-dinitrophenolate. acs.org A Meisenheimer complex is suggested as an intermediate in this reaction. acs.org In the case of 4,4'-dinitrocarbanilide (DNC), a residue of the drug nicarbazin, hydrolysis in aqueous solutions at 100°C was confirmed to yield p-nitroaniline. nih.gov However, for many dinitroaniline herbicides, which have low water solubility, hydrolysis is generally not considered a primary degradation pathway under typical environmental pH conditions. nih.gov

Photolytic degradation, or photodecomposition, occurs when molecules absorb light energy, leading to their chemical breakdown. pharmaguideline.com Dinitroaniline herbicides are susceptible to photodegradation, especially when they remain on the soil surface. cambridge.orgfrontiersin.org This is a key reason why many dinitroaniline herbicides require soil incorporation after application to maintain their efficacy. frontiersin.orgucanr.edu

A study exposing eleven different dinitroaniline herbicides on dry soil thin-layer plates to solar radiation for seven days demonstrated that all compounds underwent significantly more decomposition in sunlight compared to dark controls. cambridge.org The extent of photodecomposition varied widely among the different structures, ranging from 7.8% for AC 92390 to 72.3% for dinitramine. cambridge.org The plausible mechanisms for phototransformation of a related compound, Oryzalin (B97938), include hydrolysis, breaking of the sulfonic bond, and loss of amino and sulfonic acid groups. researchgate.net The rate of photodegradation often follows first-order kinetics. researchgate.net

Identification and Characterization of Degradation Products and Their Stability

No studies were identified that specifically investigate the biotic or abiotic degradation pathways of 2,4-Dinitro-n-(1-phenylethyl)aniline. Research on other dinitroaniline herbicides suggests that common degradation routes include microbial reduction of the nitro groups and photodegradation. However, without specific experimental data for this compound, the identity and chemical stability of its potential metabolites or degradation products remain unknown.

Modeling of Environmental Transport and Persistence

There is no available information or published models concerning the environmental transport and persistence of this compound. Environmental fate modeling requires specific physicochemical properties of the compound and its degradation products, as well as data from soil and water persistence studies. This information is essential for predicting its movement in various environmental compartments, such as soil, water, and air, and for estimating its half-life in these systems. Such data is not present in the available literature for this specific compound.

Advanced Research Directions and Potential Applications in Chemical Science

Exploration as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the 2,4-dinitrophenyl group in 2,4-Dinitro-n-(1-phenylethyl)aniline makes it a valuable precursor for the synthesis of a variety of complex, nitrogen-containing heterocyclic compounds. The two nitro groups strongly activate the aromatic ring towards nucleophilic substitution, and they can also be reduced to form amino groups, which can then participate in cyclization reactions.

One promising avenue of research is the synthesis of substituted benzimidazoles. While direct studies on this compound are not extensively documented, analogous N-(2,4-dinitrophenyl)amino acids have been shown to undergo base-catalyzed intramolecular cyclization to form benzimidazole (B57391) N-oxides. researchgate.netresearchgate.net This suggests a potential pathway where the reduction of one nitro group in this compound, followed by a cyclization reaction involving the N-(1-phenylethyl) group, could lead to novel chiral benzimidazole derivatives. The stereochemistry of the phenylethyl group could play a crucial role in directing the stereochemical outcome of such reactions.

Furthermore, the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds with important biological and electronic properties, represents another potential application. The general synthesis of phenazines can involve the condensation of aniline (B41778) derivatives. researchgate.netnih.gov Starting from this compound, a sequence of reduction of the nitro groups to diamines, followed by oxidative cyclization, could provide a route to previously unexplored substituted phenazines. The phenylethyl substituent would introduce a chiral element, potentially leading to materials with interesting chiroptical properties.

The 2,4-dinitrophenyl group can also function as a leaving group in certain nucleophilic aromatic substitution reactions. researchgate.net This property could be exploited in synthetic strategies where the dinitrophenyl moiety is used to activate a position for substitution and is subsequently displaced to build more complex molecular architectures.

Investigation as a Building Block in Novel Materials Science

The incorporation of this compound into polymeric structures is an area of growing interest, with potential applications in materials science. The electronic properties of the dinitrophenyl group, combined with the processability that the N-phenylethyl group may impart, make it an intriguing candidate for the development of functional polymers.

Research into the polymerization of related dinitroaniline derivatives has shown that these units can be incorporated into polymer backbones. For instance, N-(2,4-dinitrophenyl) maleimide (B117702) has been homopolymerized and copolymerized with other monomers like methyl methacrylate. researchgate.netchemrj.org This suggests that this compound could potentially be functionalized with a polymerizable group and subsequently used to create novel polymers. The resulting materials would possess the strongly electron-withdrawing dinitrophenyl side chains, which could significantly influence the polymer's electronic and optical properties. nih.gov

Development of Organic Electronic Devices and Semiconducting Polymers

The field of organic electronics is continually searching for new materials with tailored properties for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netmdpi.com Conductive polymers, often based on aniline and its derivatives, are a key class of materials in this field. nih.govekb.eg

While pristine this compound is not expected to be conductive, its incorporation as a monomer or a dopant in a polymer matrix could lead to materials with interesting semiconducting properties. The electron-accepting nature of the dinitrophenyl group could facilitate n-type semiconductivity, a less common but highly sought-after property in organic semiconductors. mdpi.com The N-(1-phenylethyl) substituent could enhance the solubility and processability of the resulting polymers, which is often a major challenge in the development of organic electronic materials. nih.gov

The electronic properties of such polymers would be highly dependent on the degree of delocalization along the polymer backbone and the influence of the dinitrophenyl side chains on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net Further research is needed to explore the synthesis and characterization of polymers containing the this compound moiety to fully assess their potential in organic electronic devices.

Design and Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The structural characteristics of this compound suggest its potential as a scaffold for the design of such probes.

The dinitrophenyl group is known to be an effective quencher of fluorescence. nih.govresearchgate.net This property can be harnessed to design "turn-on" fluorescent probes. A probe could be designed where a fluorescent molecule is attached to the this compound scaffold in such a way that its fluorescence is initially quenched. Upon interaction with a specific analyte (e.g., a metal ion, an enzyme, or a reactive oxygen species), a conformational change or a chemical reaction could occur, leading to the removal or alteration of the dinitrophenyl quencher and a subsequent increase in fluorescence.

Furthermore, the dinitrophenyl moiety is a known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. This property could be utilized in the development of probes for immunoassays.

The potential for this compound derivatives to act as enzyme inhibitors is another exciting area of research. Many kinase inhibitors, for example, are based on aromatic amine scaffolds. nih.gov The specific shape and electronic properties of this compound could allow it to bind to the active site of certain enzymes, making it a lead compound for the development of new therapeutic agents. mdpi.comresearchgate.net

Comparative Studies with Other Substituted Anilines and Activated Aromatics to Uncover General Principles

To fully understand the chemical behavior and potential of this compound, it is crucial to conduct comparative studies with other substituted anilines and activated aromatic compounds. Such studies can help to elucidate the fundamental principles governing reactivity and structure-property relationships.

A key area for comparison is the nucleophilic aromatic substitution (SNAr) reactivity. The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring and the steric and electronic properties of the attacking nucleophile. rsc.org Comparing the reactivity of this compound with that of 2,4-dinitroaniline (B165453) and other N-alkylated dinitroanilines would provide valuable insights into the steric hindrance and electronic effects of the N-(1-phenylethyl) group. nih.gov This bulky substituent is expected to influence the rate of reactions at the amino group and potentially at the aromatic ring. quora.com

Another important aspect for comparative study is the acidity of the N-H proton. The two electron-withdrawing nitro groups significantly increase the acidity of the N-H bond in 2,4-dinitroaniline compared to aniline. wikipedia.org It would be informative to experimentally determine the pKa of the N-H proton in this compound and compare it to other dinitroanilines. This would quantify the electronic influence of the N-(1-phenylethyl) substituent and provide a better understanding of its reactivity in base-catalyzed reactions.

By systematically varying the substituents on the aniline nitrogen and the aromatic ring, a deeper understanding of the interplay between steric and electronic effects can be achieved, leading to more rational design of molecules with desired properties for a wide range of applications in chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-Dinitro-N-(1-phenylethyl)aniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential nitration and alkylation. For example, the nitration of N-(1-phenylethyl)aniline with mixed nitric-sulfuric acid under controlled temperatures (0–5°C) introduces nitro groups at the 2- and 4-positions. Post-reduction steps (e.g., NaBH₄) may stabilize intermediates, as seen in analogous hydroamination protocols for N-(1-phenylethyl)aniline derivatives . Solvent choice (e.g., dichloromethane or ethyl acetate) and stoichiometric ratios of nitrating agents are critical to avoid over-nitration. Yields >85% are achievable with rigorous temperature control .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystal systems (space group P 21/n) with unit cell dimensions a = 8.53 Å, b = 16.30 Å, c = 11.66 Å, and β = 96.2° have been reported for structurally similar nitro-aniline derivatives. Complementary techniques include:

  • NMR : Distinct aromatic proton signals (δ 6.5–8.0 ppm) and nitro group deshielding effects.
  • FTIR : Stretching vibrations for nitro groups (~1520 cm⁻¹ and ~1350 cm⁻¹) and N–H bonds (~3400 cm⁻¹) .

Q. What are the key reactivity patterns of this compound under basic laboratory conditions?

  • Methodological Answer : The electron-withdrawing nitro groups deactivate the aromatic ring, directing electrophilic substitutions to the 5-position. Reductive pathways (e.g., catalytic hydrogenation) selectively reduce nitro groups to amines, forming 2,4-diamino derivatives. Nucleophilic displacement of the phenylethyl group is sterically hindered but feasible under strong acidic conditions (e.g., H₂SO₄, 100°C) .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro groups, phenylethyl chain) influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT or QSPR) reveal that nitro groups increase the compound’s electron affinity by ~2.5 eV compared to unsubstituted anilines. The phenylethyl group contributes to steric bulk, reducing intermolecular π-π stacking but enhancing solubility in nonpolar solvents. Electrostatic potential maps highlight charge localization near nitro groups, guiding interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for nitro-aromatic compounds?

  • Methodological Answer : Discrepancies in antimicrobial MIC values (e.g., 16–64 µg/mL for similar anilines) often arise from assay variability (broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and structure-activity relationship (SAR) studies are essential. For example, replacing the phenylethyl group with a methylthio moiety (as in 2-Nitro-4-(propylthio)aniline) enhances lipid membrane penetration, improving activity against Staphylococcus aureus .

Q. What computational tools are effective for predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model interactions with enzymes like nitroreductases. Key parameters include:

  • Binding energy : ≤-7.5 kcal/mol for stable complexes.
  • H-bonding : Interactions with active-site residues (e.g., Tyr114, Glu165).
    Experimental validation via SPR or ITC is recommended to confirm computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.